2-(2-(Pyridin-2-yl)vinyl)phenol
Description
2-(2-(Pyridin-2-yl)vinyl)phenol is an aromatic compound featuring a phenol group linked via a conjugated vinyl bond to a pyridin-2-yl moiety. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound’s synthesis typically involves Knoevenagel condensation between pyridine-2-carbaldehyde and substituted benzaldehydes, followed by oxidation or functionalization steps . Applications include its use as a precursor for anti-angiogenic agents (e.g., quininib, a quinoline analog) and in fluorescent probes for biological imaging .
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethenyl)phenol |
InChI |
InChI=1S/C13H11NO/c15-13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10,15H |
InChI Key |
QXGALKDRRMKWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyridin-2-yl)vinyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boron reagent, and appropriate reaction conditions such as mild temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of 2-(2-(Pyridin-2-yl)vinyl)phenol may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, other methods such as cyclization reactions and cycloaddition reactions may also be employed depending on the desired properties of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyridin-2-yl)vinyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(2-(Pyridin-2-yl)vinyl)phenol may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted phenols and pyridines .
Scientific Research Applications
Organic Synthesis
Building Block for Other Compounds
2-(2-(Pyridin-2-yl)vinyl)phenol serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, making it useful in the synthesis of more complex molecules. For instance, it can be employed in the preparation of various pyridine-based compounds and polymers, which are significant in pharmaceuticals and agrochemicals .
Catalytic Applications
Recent studies highlight its potential as a catalyst or ligand in various reactions. The compound can facilitate reactions such as cross-coupling and polymerization, enhancing the efficiency and selectivity of these processes. This catalytic property is particularly valuable in developing new synthetic methodologies that require specific reactivity profiles .
Materials Science
Polymer Blends and Composites
Research indicates that 2-(2-(Pyridin-2-yl)vinyl)phenol can be incorporated into polymer blends, such as poly(vinyl pyridine) and poly(vinyl phenol). These blends exhibit enhanced thermal and mechanical properties due to the hydrogen bonding interactions facilitated by the pyridine moiety. Such materials are explored for applications in coatings, adhesives, and other structural materials .
Glass Transition Behavior
Studies have shown that incorporating this compound into polymer matrices affects their glass transition temperatures significantly. This property is crucial for applications where thermal stability is essential, such as in electronic devices and automotive components . The interaction between 2-(2-(Pyridin-2-yl)vinyl)phenol and other polymer components can lead to improved performance characteristics, making it a subject of interest in materials research.
Medicinal Chemistry
Potential Anticancer Activity
Emerging research suggests that 2-(2-(Pyridin-2-yl)vinyl)phenol may exhibit anticancer properties. Preliminary studies indicate that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics. The mechanism of action is thought to involve modulation of signaling pathways related to cell proliferation and apoptosis .
Drug Development
The compound's structure allows for modifications that could enhance its bioactivity and selectivity against cancer cells or other disease targets. Ongoing research focuses on synthesizing analogs with improved pharmacological profiles, potentially leading to new drug candidates .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-(Pyridin-2-yl)vinyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by interacting with receptor binding sites and altering signal transduction pathways .
Comparison with Similar Compounds
Positional Isomers
- 4-(2-(Pyridin-2-yl)vinyl)phenol (CAS 77377-07-2): Structure: Differs in the position of the phenol group (para vs. ortho). However, its biological activity remains less studied compared to the ortho isomer .
Substituent Variants
- trans-4-(2-(Pyridin-2-yl)vinyl)benzoic acid (CAS 5793-5811): Structure: Replaces the phenol -OH with a carboxylic acid group. Applications: Acts as a precursor for TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) conjugates, which are used in radical scavenging and polymer chemistry . Physicochemical Differences: Higher polarity and lower lipophilicity due to the -COOH group.
Linker Group Modifications
- 2-{[(Pyridin-2-yl)amino]methyl}phenol (C₁₂H₁₂N₂O): Structure: Features an amino methyl (-NH-CH₂-) linker instead of a vinyl bond. Properties: Forms intramolecular hydrogen bonds (O-H⋯N), creating helical chains in the crystal lattice. This structural rigidity may limit conformational flexibility compared to the vinyl-linked analog .
Heterocyclic Analogs
- Quininib (2-[(E)-2-(Quinolin-2-yl)vinyl]phenol): Structure: Substitutes pyridine with a quinoline ring. Biological Activity: Exhibits potent anti-angiogenic and anti-tumor effects in zebrafish and colorectal cancer models due to enhanced π-π stacking and binding affinity .
Electronic and Conformational Features
- Conjugation Effects: The vinyl bond in 2-(2-(Pyridin-2-yl)vinyl)phenol enables extended π-conjugation, leading to redshifted UV-Vis absorption (observed in TEMPO derivatives) .
- Hydrogen Bonding: The ortho-phenol group facilitates intramolecular O-H⋯N interactions, stabilizing planar conformations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-(pyridin-2-yl)vinyl)phenol, and how can computational methods guide reaction optimization?
- Methodological Answer : The synthesis typically involves condensation reactions between 2-pyridinecarboxaldehyde and phenolic derivatives under acidic or basic conditions. To optimize yields, density functional theory (DFT) can predict transition states and intermediates, identifying favorable reaction pathways. For example, hybrid functionals like B3LYP (incorporating exact exchange terms) are recommended for accurate thermochemical predictions . Experimental validation should pair DFT with spectroscopic monitoring (e.g., NMR, IR) to confirm intermediate formation .
Q. How can spectroscopic discrepancies in characterizing 2-(2-(pyridin-2-yl)vinyl)phenol be resolved?
- Methodological Answer : Contradictions in UV-Vis or IR spectra may arise from tautomerism or solvent effects. Use time-dependent DFT (TD-DFT) to model electronic transitions and compare with experimental data. For IR, employ gradient-corrected functionals (e.g., B3LYP with Lee-Yang-Parr correlation) to simulate vibrational modes . Solvent interactions should be modeled using polarizable continuum models (PCM) to account for shifts .
Q. What are the stability profiles of 2-(2-(pyridin-2-yl)vinyl)phenol under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies under controlled humidity, temperature, and light exposure. Analyze degradation products via GC-MS or HPLC-MS (e.g., pyridine ring cleavage products, as seen in pyriproxyfen analogs) . Compare kinetic degradation rates using Arrhenius modeling to predict shelf-life.
Q. How does 2-(2-(pyridin-2-yl)vinyl)phenol function as a ligand in coordination chemistry?
- Methodological Answer : The phenolic –OH and pyridyl N atoms serve as chelation sites for metals like Co(II) or Cu(II). Characterize coordination modes via X-ray crystallography and spectroscopic techniques (e.g., EPR for paramagnetic complexes). For labile complexes, use Job’s plot analysis to determine stoichiometry .
Advanced Research Questions
Q. How can DFT-based NBO analysis elucidate the nonlinear optical (NLO) properties of 2-(2-(pyridin-2-yl)vinyl)phenol derivatives?
- Methodological Answer : Calculate hyperpolarizability (β) and dipole moments using hybrid functionals (e.g., CAM-B3LYP) with diffuse basis sets (e.g., 6-311++G(d,p)). NBO analysis identifies charge-transfer interactions between the π-conjugated vinylphenol backbone and pyridyl groups, which enhance NLO responses. Experimental validation via hyper-Rayleigh scattering (HRS) confirms computational predictions .
Q. What strategies mitigate data contradictions in electronic structure calculations for 2-(2-(pyridin-2-yl)vinyl)phenol?
- Methodological Answer : Discrepancies often stem from exchange-correlation functional limitations. Benchmark multiple functionals (e.g., B3LYP, M06-2X, ωB97XD) against high-level ab initio methods (e.g., CCSD(T)). For excited states, combine TD-DFT with multireference approaches (e.g., CASSCF) to address charge-transfer inaccuracies .
Q. How can 2-(2-(pyridin-2-yl)vinyl)phenol derivatives be tailored for selective kinase inhibition (e.g., KRASG12C)?
- Methodological Answer : Modify substituents on the phenol ring to enhance binding affinity. Use molecular docking (e.g., AutoDock Vina) to screen derivatives against KRASG12C’s allosteric pocket. Validate with in vitro kinase assays and SPR-based binding kinetics. Structure-activity relationships (SAR) should prioritize electron-withdrawing groups that stabilize hydrogen bonds with Cys12 .
Q. What experimental and computational approaches validate the corrosion inhibition mechanism of 2-(2-(pyridin-2-yl)vinyl)phenol Schiff bases?
- Methodological Answer : Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in corrosive media (e.g., 0.1 M HCl). DFT calculations (e.g., Fukui indices) identify reactive sites for adsorption on metal surfaces. SEM/EDS confirms inhibitor film formation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
